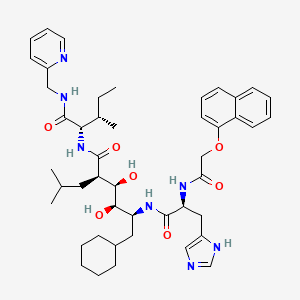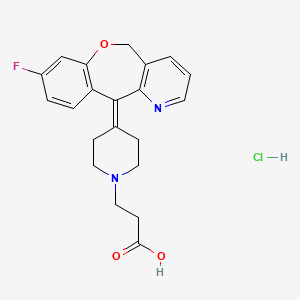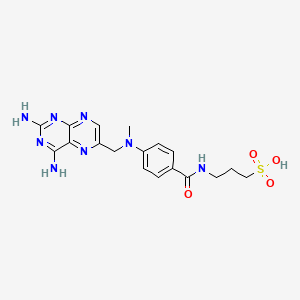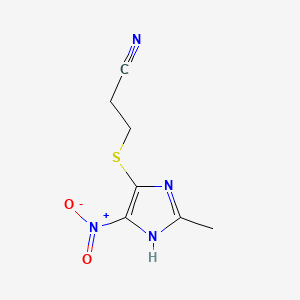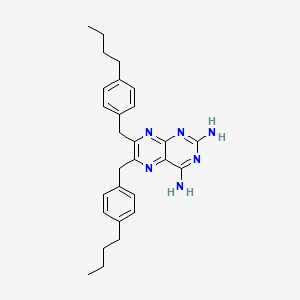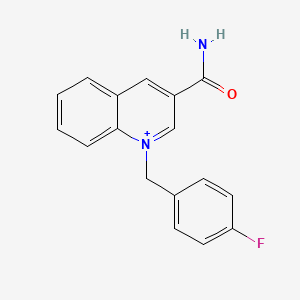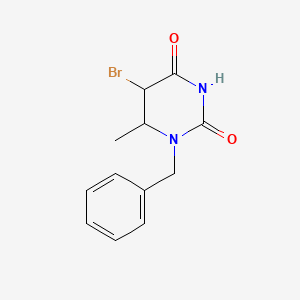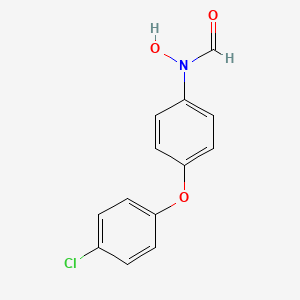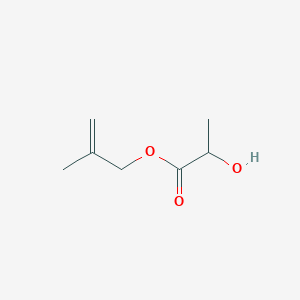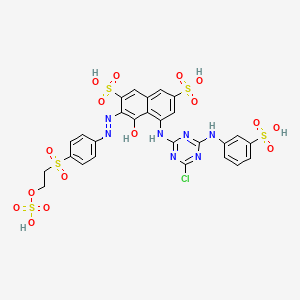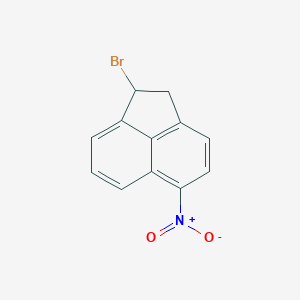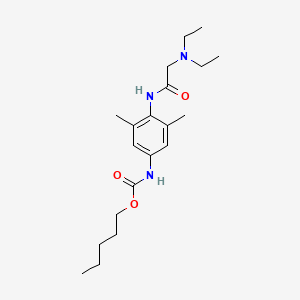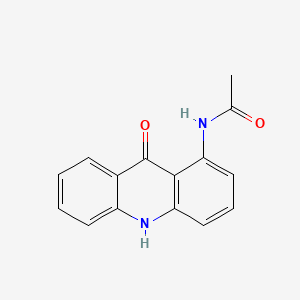
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an acridine moiety, which is a tricyclic aromatic system, fused with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of acridone with acetic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties. Unlike other acridine derivatives, this compound exhibits a unique combination of DNA intercalation and enzyme inhibition, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
148902-85-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(9-oxo-10H-acridin-1-yl)acetamide |
InChI |
InChI=1S/C15H12N2O2/c1-9(18)16-12-7-4-8-13-14(12)15(19)10-5-2-3-6-11(10)17-13/h2-8H,1H3,(H,16,18)(H,17,19) |
InChI Key |
YUUATMGTPBHZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



